molecular formula C12H14ClN3O B15329550 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide

Cat. No.: B15329550
M. Wt: 251.71 g/mol
InChI Key: AEJNMXLOSJCAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Chlorination: The indole core is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Aminoethyl Group: The 2-aminoethyl group is introduced through a nucleophilic substitution reaction, where the chlorinated indole reacts with ethylenediamine.

    Acetylation: Finally, the acetamide group is introduced by reacting the aminoethyl-indole intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ethylenediamine for nucleophilic substitution at the chlorinated position.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    6-chloroindole: A chlorinated indole derivative with potential biological activity.

Uniqueness

2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl and acetamide groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-6-chloroindol-1-yl]acetamide

InChI

InChI=1S/C12H14ClN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17)

InChI Key

AEJNMXLOSJCAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C=C2CCN)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.